molecular formula C16H25NO4 B14920968 3,4,5-triethoxy-N-(propan-2-yl)benzamide

3,4,5-triethoxy-N-(propan-2-yl)benzamide

Cat. No.: B14920968
M. Wt: 295.37 g/mol
InChI Key: MGDWJXCYODMHOZ-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N~1~-isopropylbenzamide is an organic compound with the molecular formula C16H25NO4 It is a derivative of benzamide, characterized by the presence of three ethoxy groups attached to the benzene ring and an isopropyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N~1~-isopropylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid and isopropylamine.

    Amide Formation: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N~1~-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3,4,5-triethoxybenzoic acid.

    Reduction: Formation of 3,4,5-triethoxy-N~1~-isopropylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-Triethoxy-N~1~-isopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N~1~-isopropylbenzamide involves its interaction with specific molecular targets. The ethoxy groups and the isopropyl group can influence the compound’s binding affinity and specificity towards these targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4,5-Triethoxybenzoic Acid: Lacks the amide and isopropyl groups.

    N-Isopropylbenzamide: Lacks the ethoxy groups.

Uniqueness

3,4,5-Triethoxy-N~1~-isopropylbenzamide is unique due to the combination of ethoxy groups and an isopropyl group attached to the benzamide core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

3,4,5-triethoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C16H25NO4/c1-6-19-13-9-12(16(18)17-11(4)5)10-14(20-7-2)15(13)21-8-3/h9-11H,6-8H2,1-5H3,(H,17,18)

InChI Key

MGDWJXCYODMHOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(C)C

Origin of Product

United States

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